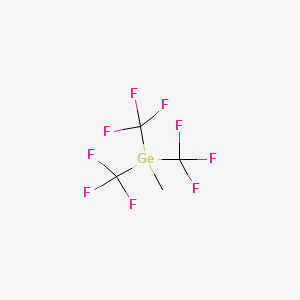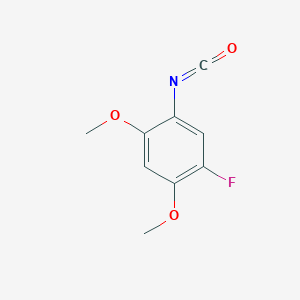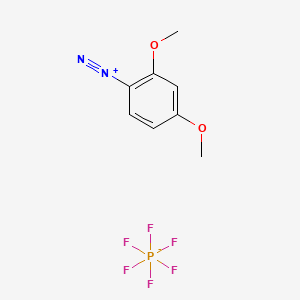
2,4-Dimethoxybenzenediazonium hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethoxybenzenediazonium hexafluorophosphate is a diazonium salt with the molecular formula C8H9F6N2O2P. It is a crystalline compound that is used in various chemical reactions, particularly in the field of organic synthesis. The diazonium group in this compound makes it highly reactive and useful for introducing aryl groups into other molecules.
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dimethoxybenzenediazonium hexafluorophosphate can be synthesized through the diazotization of 2,4-dimethoxyaniline. The process involves the following steps:
Diazotization: 2,4-Dimethoxyaniline is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Precipitation: The resulting diazonium salt is then precipitated by adding hexafluorophosphoric acid, yielding this compound as a crystalline solid.
Industrial Production Methods
The industrial production of this compound follows a similar route but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
Large-scale diazotization: Using industrial-grade 2,4-dimethoxyaniline and sodium nitrite.
Controlled precipitation: Employing hexafluorophosphoric acid in large reactors to precipitate the diazonium salt efficiently.
化学反応の分析
Types of Reactions
2,4-Dimethoxybenzenediazonium hexafluorophosphate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding arylamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at low temperatures to maintain the stability of the diazonium salt.
Coupling Reactions: Phenols and amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used to convert the diazonium group to an arylamine.
Major Products
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: Arylamines are formed as the major products.
科学的研究の応用
2,4-Dimethoxybenzenediazonium hexafluorophosphate has several applications in scientific research:
Organic Synthesis: It is used to introduce aryl groups into various organic molecules, facilitating the synthesis of complex organic compounds.
Material Science: The compound is used in the preparation of advanced materials, including polymers and dyes.
Bioconjugation: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce functional groups for further reactions.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
作用機序
The mechanism of action of 2,4-Dimethoxybenzenediazonium hexafluorophosphate involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as substitution and coupling, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
2,4-Dimethoxybenzenediazonium hexafluorophosphate can be compared with other diazonium salts, such as:
4-Formylbenzene diazonium hexafluorophosphate: This compound also contains a diazonium group and is used in similar reactions but has different substituents on the benzene ring.
2,4-Dichlorobenzenediazonium hexafluorophosphate: This compound has chlorine substituents instead of methoxy groups, leading to different reactivity and applications.
2,4-Dimethylbenzenediazonium hexafluorophosphate: This compound has methyl groups instead of methoxy groups, affecting its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its methoxy substituents, which influence its reactivity and make it suitable for specific applications in organic synthesis and bioconjugation.
特性
CAS番号 |
61286-65-5 |
|---|---|
分子式 |
C8H9F6N2O2P |
分子量 |
310.13 g/mol |
IUPAC名 |
2,4-dimethoxybenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C8H9N2O2.F6P/c1-11-6-3-4-7(10-9)8(5-6)12-2;1-7(2,3,4,5)6/h3-5H,1-2H3;/q+1;-1 |
InChIキー |
FTXMPOWAMINQQY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)[N+]#N)OC.F[P-](F)(F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)
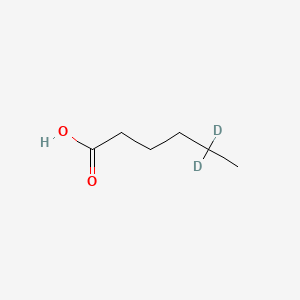
![N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]](/img/structure/B13415592.png)

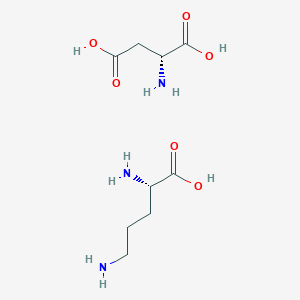
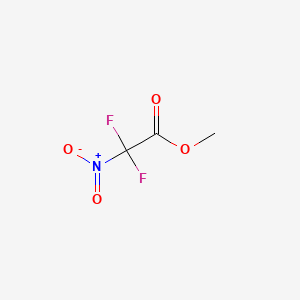
![[4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol](/img/structure/B13415620.png)
![sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415641.png)

![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)
